N-Boc-DL-2-amino-1-butanol

説明

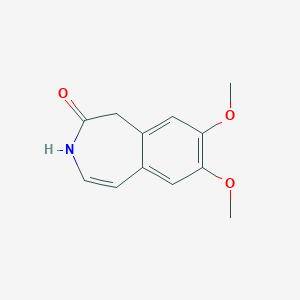

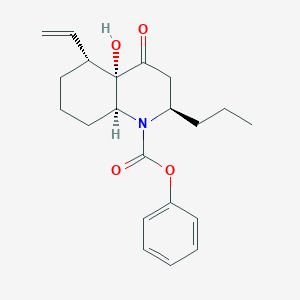

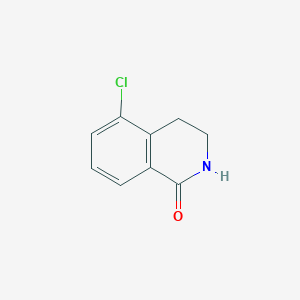

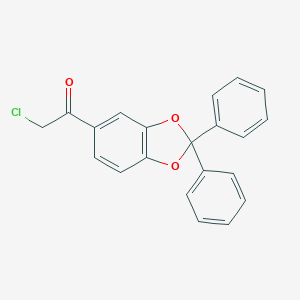

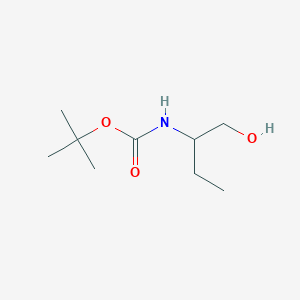

N-Boc-DL-2-amino-1-butanol, also known as [1-(Hydroxymethyl)propyl]carbamic acid 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C9H19NO3 . It is used in research and has a molecular weight of 189.25 .

Synthesis Analysis

The synthesis of N-Boc-DL-2-amino-1-butanol involves the use of di-tert-butyl dicarbonate (Boc2O) and Amberlyst-15 as a catalyst . This method is noted for its excellent chemoselectivity, particularly in the case of aminoalcohols, where the N-Boc-protected compounds are formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Molecular Structure Analysis

The molecular structure of N-Boc-DL-2-amino-1-butanol is represented by the SMILES stringCCC(CO)NC(=O)OC(C)(C)C . The InChI key for this compound is LQRGWGOFPUXNOV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

N-Boc-DL-2-amino-1-butanol has a refractive index of n20/D 1.450 . It has a molecular weight of 189.25 .科学的研究の応用

Synthesis of Heterocyclic Compounds

“N-Boc-DL-2-amino-1-butanol” is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating new pharmaceuticals .

Antiviral Agents

This compound is used in the preparation of integrase inhibiting antiviral agents, offering potential treatments for viral infections .

Proteomics Research

It serves as a product for proteomics research, aiding in the study of proteomes and their functions .

Amide Synthesis

The compound is involved in the direct, in situ-generated isocyanate-mediated transformation of protected amines into amides, which is a key reaction in organic synthesis .

Protection of Amines

It is used for the chemoselective protection of amines, an important step in peptide synthesis .

Scientific Supplies

“N-Boc-DL-2-amino-1-butanol” is provided as a scientific supply for various research needs, indicating its broad utility in scientific experiments .

Safety and Hazards

N-Boc-DL-2-amino-1-butanol is classified as a hazardous substance. It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .

作用機序

Target of Action

N-Boc-DL-2-amino-1-butanol is a chemical compound used primarily in the field of organic synthesis . Its primary targets are amino functions, where it serves as a protecting group . The role of this compound is to protect the amino functions during the synthesis of multifunctional targets .

Mode of Action

The mode of action of N-Boc-DL-2-amino-1-butanol involves the protection of amino functions. It is used to convert an amino function to tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by N-Boc-DL-2-amino-1-butanol are primarily related to the synthesis of peptides and other multifunctional targets . The compound facilitates the synthesis of these targets by protecting the amino functions, preventing them from reacting with other compounds during the synthesis process .

Result of Action

The result of the action of N-Boc-DL-2-amino-1-butanol is the successful protection of amino functions during the synthesis of multifunctional targets . This allows for the synthesis of complex molecules without unwanted side reactions, contributing to the efficiency and success of the synthesis process .

Action Environment

The action of N-Boc-DL-2-amino-1-butanol is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of strong base, which can facilitate the rearrangement of Boc 2-derivatives . Additionally, the stability of N-Boc-DL-2-amino-1-butanol can be influenced by temperature and pH conditions .

特性

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

CAS RN |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。